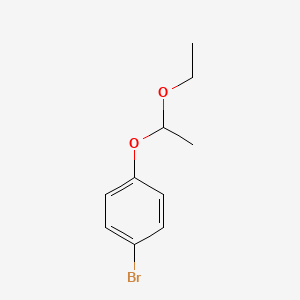![molecular formula C14H23NO6 B6260701 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid CAS No. 2172541-11-4](/img/no-structure.png)
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid (TBOC-HOA) is a carboxylic acid with a wide range of applications in scientific research. It is a synthetic compound that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. TBOC-HOA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. In organic synthesis, it is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In catalysis, it is used as a catalyst in a variety of chemical reactions, including the oxidation of alcohols, the hydrolysis of esters, and the formation of carbon-carbon bonds. In drug discovery, 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals.
Mecanismo De Acción
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a carboxylic acid that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is not fully understood, but it is believed to act as a proton donor in the reaction of alcohols with acids. It is also believed to act as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin. It is also believed to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to use and can be stored for long periods of time without degradation. The main limitation of using 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in laboratory experiments is that it is a strong acid and can cause skin irritation if not handled properly.
Direcciones Futuras
Future research on 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid could focus on the development of novel synthesis methods for the compound, as well as the development of new applications for the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, research could be conducted to identify potential new uses for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.
Métodos De Síntesis
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can be synthesized from the reaction of 4-hydroxy-3-oxopentanoic acid and tert-butyl bromoacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated by distillation. The reaction is shown below:
4-Hydroxy-3-oxopentanoic acid + tert-butyl bromoacetate → 1-(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves the protection of the hydroxyl group on the oxane ring, followed by the formation of the azetidine ring and subsequent deprotection of the hydroxyl group. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the carboxylic acid and amine functional groups during the synthesis process.", "Starting Materials": ["4-hydroxyoxan-4-ol", "tert-butyl chloroformate", "triethylamine", "3-aminopropanoic acid", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water"], "Reaction": ["1. Protection of the hydroxyl group on the oxane ring using tert-butyl chloroformate and triethylamine to form 4-tert-butoxycarbonyloxyoxane", "2. Reaction of 4-tert-butoxycarbonyloxyoxane with 3-aminopropanoic acid and sodium hydride to form 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid", "3. Deprotection of the hydroxyl group on the oxane ring using hydrochloric acid and subsequent neutralization with sodium hydroxide", "4. Purification of the product using diethyl ether and methanol", "5. Drying of the product under vacuum to obtain 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid"] } | |
Número CAS |
2172541-11-4 |
Nombre del producto |
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid |
Fórmula molecular |
C14H23NO6 |
Peso molecular |
301.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



